molecular formula C22H23N3O5S B2433940 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1170187-68-4

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2433940
CAS No.: 1170187-68-4
M. Wt: 441.5
InChI Key: IDUHINARXCEONT-UHFFFAOYSA-N
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Description

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-14-10-17-11-16(4-7-20(17)29-14)21-12-18(25-30-21)13-22(26)24-9-8-15-2-5-19(6-3-15)31(23,27)28/h2-7,11-12,14H,8-10,13H2,1H3,(H,24,26)(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUHINARXCEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Construction of Oxazole Ring: The oxazole ring is typically formed via a cyclization reaction involving an α-haloketone and an amide or nitrile under basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide group (–SO₂NH–) is highly reactive due to its electron-withdrawing nature. Key reactions include:

  • Hydrolysis : Conversion to sulfonic acid under acidic/basic conditions or enzymatic cleavage.

  • Nucleophilic Substitution : Replacement of the amine group with nucleophiles (e.g., alcohols, amines) using catalysts like pyridine.

  • Electrophilic Aromatic Substitution : Potential activation of the phenyl ring for further derivatization.

Relevant Analog :
In, a benzofuran-sulfonamide derivative underwent reactivity studies, highlighting the sulfonamide group’s susceptibility to substitution and hydrolysis.

Acetamide Moiety Reactions

The acetamide group (–NHCOCH₃) is prone to:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

  • Acylation/Alkylation : Reaction with alkyl halides or acyl chlorides to form esters or amides.

  • Enzymatic Cleavage : Potential target for proteases or amidases.

Relevant Analog :
In , amide hydrolysis and acetylation were critical in synthesizing benzofuran-acetamide derivatives, demonstrating the reactivity of the acetamide group.

Oxazole Ring Reactions

The oxazole ring is a five-membered heterocycle with nitrogen and oxygen. Key reactions include:

  • Nucleophilic Substitution : Attack at the 2-position (most reactive site) by nucleophiles (e.g., Grignard reagents).

  • Cycloaddition Reactions : Participation in [2+4] or [4+2] cycloadditions (e.g., Diels-Alder or [3+2] reactions).

  • Electrophilic Substitution : Rare due to electron-deficient nature, but possible under strong acidic conditions.

Relevant Analog :
In , oxazole derivatives underwent microwave-assisted synthesis, indicating thermal stability and reactivity under controlled conditions.

Benzofuran Ring Reactions

The benzofuran ring (fused aromatic system) undergoes:

  • Electrophilic Aromatic Substitution : Reactivity at the 5-position (para to oxygen).

  • Oxidation : Conversion to quinone derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Hydrogenation to dihydrobenzofuran under catalytic hydrogenation.

Relevant Analog :
In , benzofuran derivatives formed conjugate bases, enabling further functionalization via deprotonation and substitution.

Cross-Reactivity and Stability

The compound’s stability depends on reaction conditions:

  • Thermal Stability : Oxazole and benzofuran rings may undergo degradation at high temperatures.

  • pH Sensitivity : Sulfonamide and acetamide groups may hydrolyze under extreme pH.

  • Metal Catalysis : Potential for transition metal-mediated reactions (e.g., Suzuki coupling) if aryl halides are present.

Table 1: Key Functional Groups and Reactions

Functional GroupReaction TypeReagents/ConditionsOutcome
SulfonamideHydrolysisHCl/H₂O, heatSulfonic acid
AcetamideHydrolysisNaOH/H₂OCarboxylic acid
OxazoleNucleophilic SubstitutionGrignard reagentsSubstituted oxazole
BenzofuranElectrophilic SubstitutionNO₂⁺/H₂SO₄Nitrobenzofuran

Table 2: Reaction Conditions for Analog Compounds

ReactionAnalog CompoundConditionsReference
HydrolysisBenzofuran-sulfonamideHCl, reflux
AcetylationBenzofuran-acetamideAcCl, pyridine
Microwave SynthesisOxazole derivativesMicrowave irradiation (80°C, 2–3 min)

Research Findings and Implications

  • Biological Activity : Sulfonamide and benzofuran motifs are known for antiviral/anticancer properties, suggesting potential therapeutic applications .

  • Synthetic Utility : The compound’s diverse functional groups enable modular synthesis, allowing for tailored derivatization (e.g., substitutions, conjugations) .

  • Challenges : Stability under harsh conditions (e.g., strong acids/bases) may limit reaction scope, necessitating optimized protocols .

Scientific Research Applications

The compound 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has garnered interest in various scientific fields due to its potential therapeutic applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant domains.

Chemical Formula

  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : 348.42 g/mol

Structural Features

The compound features a benzofuran moiety, which is known for its diverse biological activities. The oxazole ring adds to its pharmacological properties, while the sulfonamide group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, benzofuran derivatives have been reported to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0048 mg/mL
Compound BS. aureus0.0195 mg/mL
Compound CC. albicans0.039 mg/mL

These findings suggest that the compound may also exhibit similar antimicrobial efficacy, warranting further investigation into its potential as a therapeutic agent against infections.

Antitumor Properties

Benzofuran derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The incorporation of the oxazole ring may enhance this effect by interacting with specific cellular pathways involved in tumor growth and survival.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could lead to potential applications in treating mood disorders and anxiety-related conditions.

Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated that modifications to the structure, such as introducing the oxazole and sulfonamide groups, significantly enhanced their anticancer activity against various cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations.

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of similar compounds, it was observed that those with a sulfonamide group exhibited enhanced antibacterial activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This positions the compound as a candidate for further development in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The benzofuran and oxazole rings may play a crucial role in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide lies in its combination of the benzofuran, oxazole, and sulfonamide moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Biological Activity

The compound 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety and an isoxazole ring, which are known for their diverse biological activities. The presence of a sulfonamide group further enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of benzofuran have shown significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. A study demonstrated that benzofuran derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

CompoundMIC (µM)Target Organism
Benzofuran Derivative A4.69Bacillus subtilis
Benzofuran Derivative B5.64Staphylococcus aureus
Benzofuran Derivative C8.33Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been well-documented. Compounds similar to our target compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. In vitro studies indicated that certain isoxazole derivatives exhibited IC50 values as low as 8.86 μM against COX-2 .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. For example, a benzofuran compound was reported to inhibit the activation of NF-κB in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . The IC50 values for such compounds ranged from 12.4 μM to higher concentrations depending on the specific cancer type.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX-2).
  • Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways associated with cell growth and apoptosis.
  • Antibacterial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Case Studies

  • Antimicrobial Study : A recent investigation into a series of benzofuran derivatives showed promising results against antibiotic-resistant strains of bacteria, indicating the potential for developing new therapeutic agents .
  • Cancer Research : In vitro studies on compounds with similar structures revealed their capacity to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of oxazole rings and coupling reactions. Key steps require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures (60–80°C) to avoid side reactions. For example, oxazole ring formation may utilize catalytic bases (e.g., K₂CO₃) to enhance regioselectivity . Purity is ensured via column chromatography, and intermediates are validated using TLC (e.g., chloroform:methanol 7:3 ratio) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for confirming functional groups (e.g., sulfamoyl, dihydrobenzofuran). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies key bonds (e.g., C=O, N–H). For advanced purity analysis, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer: Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., sulfonamide-linked enzymes). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling and enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM–10 µM. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum content) or off-target effects. Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and validate using CRISPR-edited cell lines. Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers. Cross-reference with structural analogs (e.g., triazole or oxadiazole derivatives) to isolate pharmacophore contributions .

Q. What computational strategies are recommended for predicting structure-activity relationships (SAR)?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to map interactions with target proteins (e.g., sulfamoyl-binding enzymes). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometry and electronic properties. Machine learning models (e.g., Random Forest) trained on bioactivity data of analogs can predict novel derivatives with enhanced efficacy .

Q. How should researchers optimize experimental design for high-throughput screening (HTS)?

  • Methodological Answer: Apply factorial design (e.g., Box-Behnken) to test variables like concentration, incubation time, and solvent composition. Use robotic liquid handlers for precision and Z’-factor metrics to assess assay robustness. For SAR studies, generate a library of derivatives with systematic substitutions (e.g., halogenation at benzofuran or sulfamoyl groups) .

Q. What strategies mitigate stability issues during long-term storage or in vivo studies?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in PBS (pH 7.4) improves aqueous stability. For in vivo applications, nanoformulation (e.g., PEGylated liposomes) enhances bioavailability and reduces metabolic degradation .

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